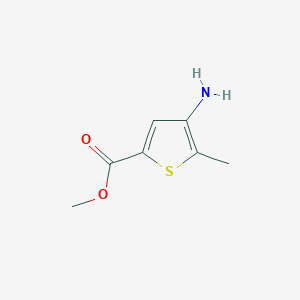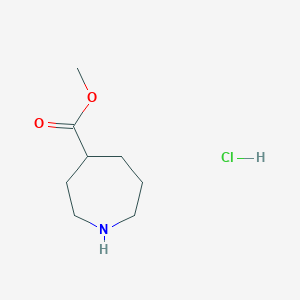
(2-Methyl-4-propoxyphenyl)methanol
Descripción general
Descripción
“(2-Methyl-4-propoxyphenyl)methanol” is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methyl-4-propoxyphenyl)methanol” is1S/C11H16O2/c1-3-6-13-11-5-4-10 (8-12)9 (2)7-11/h4-5,7,12H,3,6,8H2,1-2H3 . Physical And Chemical Properties Analysis
“(2-Methyl-4-propoxyphenyl)methanol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Energy Transport Systems
The research on thermal energy transport systems utilizing synthesis and decomposition reactions of methanol, including (2-Methyl-4-propoxyphenyl)methanol, highlights a significant application in promoting energy conservation and environmental protection. A two-step liquid-phase methanol synthesis process is studied, which involves carbonylation of methanol to methyl formate, followed by hydrogenolysis of the formate. This process aims to recover wasted or unused discharged heat from industrial sources for thermal energy demands in residential and commercial areas through chemical reactions. The research focuses on the development of low-temperature decomposition and synthetic catalysts, liquid-phase reactors, and simulation of the energy transport efficiency of the entire system, indicating a promising direction for innovative energy transfer systems (Liu et al., 2002).
Methanol Reforming for Hydrogen Production
Methanol, including derivatives like (2-Methyl-4-propoxyphenyl)methanol, is a key component in the production of hydrogen through various reforming processes such as steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Research in this area focuses on Cu-based catalysts, surface reaction mechanisms, reaction schemes, and the development of more effective catalysts to overcome challenges like methanol crossover from the anode to the cathode in direct methanol fuel cells. This comprehensive review of hydrogen production from methanol contributes to the prospective development of a hydrogen-methanol economy (Yong et al., 2013).
Environmental and Analytical Applications
Studies also delve into the role of methanol as a chemical marker for assessing the condition of solid insulation in power transformers, emphasizing its significance in monitoring cellulosic insulation degradation in transformer mineral oil. This comprehensive review covers analytical methods for methanol determination in transformer oil, standardization efforts, kinetic studies, and field-testing results. The information provided in this domain underscores the application of methanol and its derivatives in environmental monitoring and quality assessment of industrial equipment (Jalbert et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methyl-4-propoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7,12H,3,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXPMINIXEAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-propoxyphenyl)methanol | |
CAS RN |
1254062-63-9 | |
| Record name | (2-methyl-4-propoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)

![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)


![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)


![N-(4-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1429310.png)